Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate
Description
Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.
Properties
IUPAC Name |
ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-10(13)9-7-12-8-11(9)3-5-14-6-4-11/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONTVLGXNBBOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps including alkylation and heterocyclization, resulting in the formation of the spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiro structure, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the spiro structure .
Scientific Research Applications
Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
Uniqueness
Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is unique due to its specific spiro structure, which imparts rigidity and three-dimensional properties. This makes it particularly valuable in drug discovery and the synthesis of biologically active compounds .
Biological Activity
Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
This compound features a unique bicyclic structure containing both nitrogen and oxygen atoms, which contributes to its reactivity and biological properties. The synthesis typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions, often in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF) .
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its role as an enzyme inhibitor and its potential therapeutic applications.
Enzyme Inhibition
Recent studies have indicated that this compound acts as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in the progression of hepatocellular carcinoma. This interaction suggests that the compound may have anti-cancer properties .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Findings |
|---|---|---|
| Enzyme Inhibition | FGFR4 | Potential anti-cancer activity |
| Antimicrobial | Various pathogens | Exhibits activity against Gram-positive bacteria |
| Receptor Modulation | Unknown receptors | Modulates signaling pathways |
Antimicrobial Properties
In addition to its potential anti-cancer effects, this compound has been studied for its antimicrobial properties. Compounds with similar spirocyclic structures have shown significant antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluating various spirocyclic compounds found that derivatives similar to this compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .
- Molecular Modeling : Computational studies have provided insights into the binding interactions between this compound and target enzymes, predicting favorable binding affinities that correlate with observed biological activities .
- Synthesis Variations : Variations in synthetic routes have been explored to optimize yields and enhance biological activity. These modifications include altering reaction conditions or using different starting materials to produce derivatives with improved efficacy against specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
